

A Technical Guide to the Molecular Characteristics of Posaconazole and its Deuterated Analog

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Compound of Interest

Compound Name: Posaconazole-D5

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This technical guide provides an in-depth analysis of the molecular weights of the broad-spectrum antifungal agent posaconazole and its deuterated analog, **posaconazole-D5**. This document is intended to serve as a comprehensive resource, offering detailed information on their chemical properties, the methodologies for their molecular weight determination, and the biochemical pathway central to posaconazole's therapeutic effect.

Core Molecular Data

A comparative summary of the key molecular identifiers for posaconazole and its deuterated form, **posaconazole-D5**, is presented below. The inclusion of five deuterium atoms in the **posaconazole-D5** structure results in a discernible increase in its molecular weight.

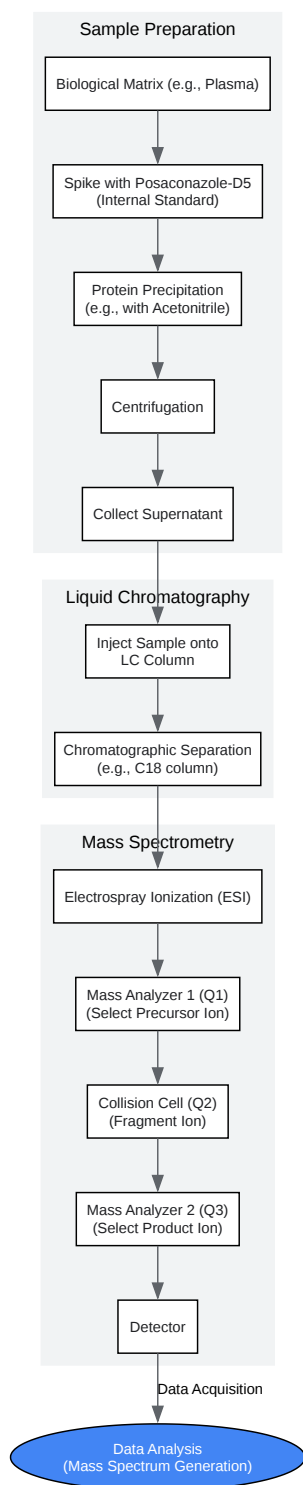
Property	Posaconazole	Posaconazole-D5
Chemical Formula	C ₃₇ H ₄₂ F ₂ N ₈ O ₄ [1][2][3]	C ₃₇ H ₃₇ D ₅ F ₂ N ₈ O ₄ [4][5][6][7][8]
Molecular Weight	700.8 g/mol [1][9]	705.8 g/mol [4][10]
Monoisotopic Mass	700.3294 g/mol	705.3611 g/mol [10]

Determination of Molecular Weight: Experimental Protocols

The definitive determination of the molecular weights of posaconazole and **posaconazole-D5** is achieved through mass spectrometry, a powerful analytical technique that measures the mass-to-charge ratio of ions. Specifically, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely employed method for the quantification of posaconazole in biological matrices, and the principles of this technique are fundamental to confirming its molecular weight.^{[11][12][13][14]} **Posaconazole-D5**, with its known mass difference, serves as an ideal internal standard in such assays to ensure accuracy and precision.^[4]

A generalized experimental workflow for the analysis of posaconazole and the confirmation of its molecular weight using LC-MS/MS is outlined below.

Generalized LC-MS/MS Workflow for Posaconazole Analysis

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A generalized workflow for the analysis of posaconazole using LC-MS/MS.

In this process, the sample is first prepared, often involving protein precipitation to remove larger molecules. The prepared sample, containing both the analyte (posaconazole) and the internal standard (**posaconazole-D5**), is then injected into a liquid chromatography system. The LC column separates the compounds based on their physicochemical properties. Following separation, the compounds are introduced into the mass spectrometer.

Within the mass spectrometer, the molecules are ionized, typically using electrospray ionization (ESI). The protonated molecules ($[M+H]^+$) of posaconazole and **posaconazole-D5** are then selected in the first mass analyzer (Q1). These selected ions are fragmented in a collision cell (Q2), and the resulting product ions are analyzed in the third mass analyzer (Q3). The detector measures the abundance of these specific product ions, allowing for precise quantification and confirmation of the molecular identity based on the unique mass-to-charge ratios of the parent and fragment ions.

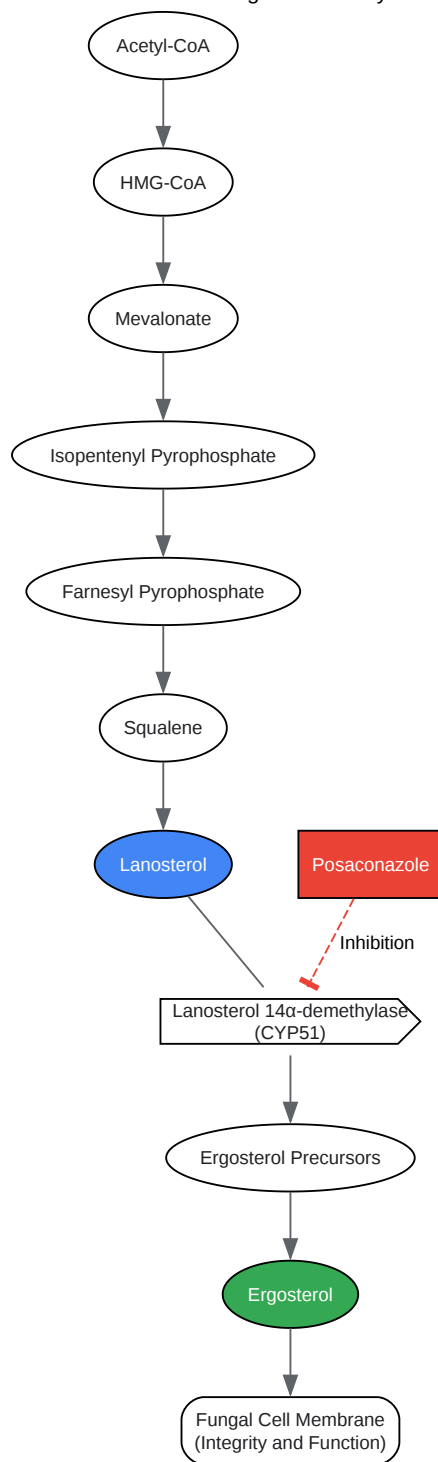
Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Posaconazole exerts its antifungal effect by targeting a crucial enzyme in the fungal cell membrane synthesis pathway: lanosterol 14 α -demethylase.^{[6][8][15][16][17]} This enzyme is a cytochrome P450-dependent enzyme essential for the conversion of lanosterol to ergosterol. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is critical for maintaining membrane integrity and fluidity.

By inhibiting lanosterol 14 α -demethylase, posaconazole disrupts the ergosterol biosynthesis pathway. This leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors within the fungal cell membrane. The consequence is a disruption of the cell membrane's structure and function, ultimately inhibiting fungal growth and replication.

The following diagram illustrates the key steps in the ergosterol biosynthesis pathway and the point of inhibition by posaconazole.

Posaconazole's Inhibition of the Ergosterol Biosynthesis Pathway

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Posaconazole inhibits lanosterol 14 α -demethylase, a key enzyme in the ergosterol biosynthesis pathway.

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